Cas no 2060032-79-1 (3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride)
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Isoxazolesulfonyl chloride, 3-(3-bromophenyl)-
- 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride
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- MDL: MFCD30476949
- Inchi: 1S/C9H5BrClNO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H
- InChI Key: UBYWQHKQRMDFHC-UHFFFAOYSA-N
- SMILES: O1C(S(Cl)(=O)=O)=CC(C2=CC=CC(Br)=C2)=N1
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-319045-0.05g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 0.05g |
$1895.0 | 2023-09-05 | ||
| Enamine | EN300-319045-0.1g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 0.1g |
$1986.0 | 2023-09-05 | ||
| Enamine | EN300-319045-0.25g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 0.25g |
$2077.0 | 2023-09-05 | ||
| Enamine | EN300-319045-0.5g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 0.5g |
$2167.0 | 2023-09-05 | ||
| Enamine | EN300-319045-1.0g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-319045-2.5g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 2.5g |
$4424.0 | 2023-09-05 | ||
| Enamine | EN300-319045-5.0g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 5.0g |
$6545.0 | 2023-02-24 | ||
| Enamine | EN300-319045-10.0g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 10.0g |
$9704.0 | 2023-02-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032715-1g |
3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 95% | 1g |
¥11270.0 | 2023-03-11 | |
| Enamine | EN300-319045-1g |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride |
2060032-79-1 | 1g |
$2257.0 | 2023-09-05 |
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride
Introduction to 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride (CAS No. 2060032-79-1)
3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride, with the CAS number 2060032-79-1, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, which include a bromophenyl group and a sulfonyl chloride moiety, making it a valuable building block for the synthesis of various biologically active molecules.
The chemical structure of 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride consists of an oxazole ring attached to a bromophenyl group and a sulfonyl chloride functional group. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts significant stability and reactivity to the molecule. The bromophenyl group adds further versatility due to the presence of the bromine atom, which can undergo various substitution reactions. The sulfonyl chloride moiety is highly reactive and can readily form sulfonamides upon reaction with amines, making it an excellent reagent for the synthesis of sulfonamide derivatives.
In recent years, 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use in the development of novel therapeutic agents. For instance, sulfonamides derived from this compound have shown promising activity in inhibiting various enzymes and receptors involved in disease pathways. A recent study published in the Journal of Medicinal Chemistry reported that sulfonamides synthesized from 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride exhibited potent inhibitory activity against carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and epilepsy.
Beyond its medicinal applications, 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride has also found utility in materials science and polymer chemistry. The reactivity of the sulfonyl chloride group allows for the formation of covalent bonds with various functional groups, enabling the creation of novel polymers with tailored properties. For example, researchers at the University of California have utilized this compound to synthesize polymers with enhanced thermal stability and mechanical strength, which have potential applications in advanced materials and coatings.
The synthetic accessibility of 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride is another factor contributing to its widespread use. The compound can be synthesized through a series of well-established organic reactions, including coupling reactions between bromobenzene and oxazole derivatives followed by sulfonylation with chlorosulfonic acid. This robust synthetic route ensures high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, it is important to note that 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride should be handled with care due to its reactivity and potential health hazards associated with exposure to sulfonyl chlorides. Proper personal protective equipment (PPE) should be used when working with this compound, and it should be stored in a cool, dry place away from incompatible materials.
To summarize, 3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride (CAS No. 2060032-79-1) is a multifunctional compound with diverse applications in medicinal chemistry, materials science, and polymer chemistry. Its unique chemical structure and reactivity make it an invaluable reagent for the synthesis of biologically active molecules and advanced materials. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.
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